(Z)-3-Hydroxy-6-nonenoic Acid
CAS No.: 1263035-69-3
Cat. No.: VC0126666
Molecular Formula: C9H16O3
Molecular Weight: 172.224
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263035-69-3 |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.224 |
IUPAC Name | (Z)-3-hydroxynon-6-enoic acid |
Standard InChI | InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)/b4-3- |
Standard InChI Key | OBWZUPUHFRKCCB-ARJAWSKDSA-N |
SMILES | CCC=CCCC(CC(=O)O)O |
Introduction
Chemical Identity and Classification
(Z)-3-Hydroxy-6-nonenoic acid, also referred to as 3-Hydroxy-6(Z)-nonenoic acid in scientific literature, is a nine-carbon fatty acid derivative characterized by its unsaturated structure and hydroxyl functionality. This compound belongs to the broader category of hydroxy fatty acids, specifically classified under fatty acyls in the lipid taxonomy system. The presence of both a hydroxyl group and an unsaturated bond creates a molecule with distinctive chemical reactivity and potential biological significance .
The compound has a CAS registry number of 1263035-69-3, which provides unique identification in chemical databases and literature. Its systematic naming follows IUPAC conventions for unsaturated hydroxy fatty acids, where the Z designation specifically indicates the cis configuration of the double bond at the 6-position. This configuration has important implications for the molecule's three-dimensional structure and consequent biological interactions .
Molecular Structure and Properties
The molecular formula of (Z)-3-Hydroxy-6-nonenoic acid is C9H16O3, representing nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. This composition gives the compound a precise molecular weight of 172.22 g/mol. The structure features a carboxylic acid group (-COOH) at one end, a hydroxyl group (-OH) at the 3-position, and a carbon-carbon double bond between the 6th and 7th carbon atoms in the Z (cis) configuration .
The spatial arrangement of these functional groups creates a molecule with specific conformational properties. The cis configuration at the double bond introduces a "kink" in the carbon chain, which distinguishes it from its saturated counterpart, 3-hydroxynonanoic acid. This structural characteristic significantly affects its physical properties, including melting point, solubility, and lipophilicity .
Chemical Identifiers and Structural Representation
For precise identification and database referencing, (Z)-3-Hydroxy-6-nonenoic acid can be represented through various chemical notation systems:
Identifier Type | Value |
---|---|
CAS Number | 1263035-69-3 |
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
SMILES | O=C(O)CC(O)CCC=CCC |
Isomeric SMILES | C(C(CC(O)=O)O)CC=CCC |
InChI | InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12) |
InChIKey | OBWZUPUHFRKCCB-UHFFFAOYSA-N |
These chemical identifiers provide standardized ways to reference the compound across different chemical databases and literature sources .
Physical and Chemical Characteristics
(Z)-3-Hydroxy-6-nonenoic acid exists as a liquid at standard temperature and pressure, differentiating it from its saturated analog 3-hydroxynonanoic acid, which is a solid with a melting point of 61°C. This physical state difference can be attributed to the presence of the cis double bond, which disrupts molecular packing and reduces intermolecular forces .
The compound has a purity standard of >95% when commercially supplied for research purposes. For storage stability, it requires freezer conditions to prevent degradation through oxidation or isomerization of the double bond. The hydroxyl group at the 3-position introduces chirality to the molecule, allowing for potential stereoisomers with different biological activities .
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